molecular formula C30H46ClN5O4S B12372435 (S,R,S)-AHPC-C7-amine (hydrochloride)

(S,R,S)-AHPC-C7-amine (hydrochloride)

Cat. No.: B12372435
M. Wt: 608.2 g/mol
InChI Key: RMNLYSBBFGSMFL-QVRKWNSCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C7-amine (hydrochloride) involves multiple steps, starting from the appropriate chiral precursorsThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C7-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C7-amine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C7-amine (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is crucial in cellular responses to oxygen levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC-C7-amine (hydrochloride) is unique due to its specific conformation and functional groups, which confer high affinity and selectivity for the VHL protein. This makes it particularly effective in PROTAC technology for targeted protein degradation .

Properties

Molecular Formula

C30H46ClN5O4S

Molecular Weight

608.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C30H45N5O4S.ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1

InChI Key

RMNLYSBBFGSMFL-QVRKWNSCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl

Origin of Product

United States

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